molecular formula C13H15NO3S B11754474 2-Tosyl-2-azaspiro[3.3]heptan-6-one

2-Tosyl-2-azaspiro[3.3]heptan-6-one

Cat. No.: B11754474
M. Wt: 265.33 g/mol
InChI Key: DBYOPGUKXJDUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tosyl-2-azaspiro[3.3]heptan-6-one (CAS 1237542-04-9) is a spirocyclic chemical building block with the molecular formula C 13 H 15 NO 3 S and a molecular weight of 265.33 g/mol . This compound features a unique spiro[3.3]heptane core structure, which is of significant interest in modern medicinal chemistry for the synthesis of sterically constrained molecules . Spirocyclic scaffolds like the 2-azaspiro[3.3]heptane core are increasingly valued as bioisosteres—molecules that can replace common functional groups like piperazines to improve the physicochemical and pharmacological properties of drug candidates . Researchers utilize this tosyl-protected ketone as a key synthetic intermediate for constructing novel amino acids, such as ornithine and GABA analogues, which are useful tools in chemistry, biochemistry, and drug design . Its primary research value lies in its versatility for further chemical transformation; the ketone group can be reduced to an alcohol , and the tosyl group can be removed to reveal a secondary amine, enabling the synthesis of a wide range of functionalized spirocyclic derivatives. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptan-6-one

InChI

InChI=1S/C13H15NO3S/c1-10-2-4-12(5-3-10)18(16,17)14-8-13(9-14)6-11(15)7-13/h2-5H,6-9H2,1H3

InChI Key

DBYOPGUKXJDUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(=O)C3

Origin of Product

United States

Derivatization and Structural Modification of the 2 Azaspiro 3.3 Heptan 6 One Scaffold

Introduction of Substituents on the Azetidine (B1206935) Ring

One common strategy involves the N-alkylation or N-arylation of the deprotected 2-azaspiro[3.3]heptane. For instance, the reaction of 2-oxa-6-azaspiro[3.3]heptane with 4-fluorobenzonitrile (B33359) in DMSO results in the formation of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, a key intermediate for synthesizing potential anti-tumor agents. nih.gov This highlights the ability to introduce aromatic substituents onto the azetidine nitrogen.

Furthermore, the synthesis of 2-substituted azaspiro[3.3]heptanes has been developed as conformationally-restricted analogues of 2-substituted piperidines. rsc.org This approach allows for the introduction of various alkyl or aromatic groups at the 2-position of the azetidine ring, expanding the diversity of the scaffold. rsc.org

The following table summarizes examples of substituents introduced on the azetidine ring:

Starting MaterialReagent/ConditionProductApplication/Significance
2-Oxa-6-azaspiro[3.3]heptane4-Fluorobenzonitrile, DMSO, reflux4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrileIntermediate for anti-tumor agents nih.gov
Deprotected 2-azaspiro[3.3]heptaneAlkyl/Aryl halidesN-substituted 2-azaspiro[3.3]heptanesConformationally restricted piperidine (B6355638) analogues rsc.org
2-Azaspiro[3.3]heptaneIsopropyl group2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amineBuilding block for drug discovery uni.lu

Introduction of Substituents on the Cyclobutane (B1203170) Ring

The cyclobutane ring of the 2-azaspiro[3.3]heptan-6-one scaffold provides another avenue for structural modification, allowing for the introduction of functional groups that can interact with biological targets. The ketone at the 6-position is a versatile handle for a variety of chemical transformations.

For example, the 6-oxo group can be converted to an amino group, leading to compounds like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. bldpharm.com This amine can then be further functionalized. Similarly, the ketone can be a precursor for the introduction of a carboxylic acid group, yielding 2-azaspiro[3.3]heptane-6-carboxylic acid. sigmaaldrich.com

The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been achieved through scalable routes, providing a key intermediate for selective derivatization on the cyclobutane ring. researchgate.net This allows for the exploration of novel chemical space complementary to commonly used ring systems like piperidine. researchgate.net

The table below provides examples of modifications on the cyclobutane ring:

Starting MaterialTransformationProduct
2-Tosyl-2-azaspiro[3.3]heptan-6-oneReductive amination6-Amino-2-tosyl-2-azaspiro[3.3]heptane
This compoundWittig reaction6-Methylene-2-tosyl-2-azaspiro[3.3]heptane
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateVariousDerivatives with substituents at the 6-position researchgate.net

Fluoro-Substitution Patterns within the Spiro[3.3]heptane Scaffold

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The spiro[3.3]heptane scaffold is no exception, and various fluorinated derivatives have been synthesized.

A reliable method for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been developed, leading to a library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane building blocks. researchgate.net These compounds are designed as fluorine-labeled, conformationally restricted isosteres of the cyclohexane (B81311) framework. researchgate.net A challenging deoxofluorination of the sterically hindered carbonyl group in this compound is a key step in these syntheses. enamine.netresearchgate.net

The synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane has also been reported, further expanding the range of fluorinated building blocks available for drug discovery. nih.gov

Examples of fluoro-substituted spiro[3.3]heptane derivatives are shown in the table below:

CompoundKey Features
6-Fluoro-spiro[3.3]heptane derivativesConformationally restricted isosteres of cyclohexane researchgate.net
6,6-Difluoro-2-azaspiro[3.3]heptaneDifluorinated building block nih.gov
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptaneKey intermediate for the antibiotic TBI-223 acs.org

Synthesis of Amino Acid Analogs Based on the Spiro[3.3]heptane Scaffold

Conformationally restricted amino acid analogs are valuable tools for probing the topologies of receptors and for the design of peptidomimetics. The rigid spiro[3.3]heptane scaffold provides an excellent framework for creating such analogs.

A library of isomeric glutamic acid analogs based on the spiro[3.3]heptane skeleton has been designed and synthesized. researchgate.netenamine.net Specifically, (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid hydrochlorides were prepared. researchgate.netenamine.net In these molecules, the aminocarboxylate and the second carboxylic acid group are held in a fixed spatial orientation by the rigid spirocyclic core, making them useful for studying glutamate (B1630785) receptor topologies. researchgate.netenamine.net

The synthesis of these analogs often involves a multi-step sequence, starting from precursors that allow for the construction of the spirocyclic core, followed by the introduction of the amino and carboxyl functionalities. nih.gov

The table below highlights key amino acid analogs based on the spiro[3.3]heptane scaffold:

CompoundType of AnalogSignificance
(R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acidGlutamic acid analogProbing glutamate receptor topologies researchgate.netenamine.net
6-Aminospiro[3.3]heptane-1,6-dicarboxylic acidsGlutamic acid analogPart of a library of regio- and stereoisomers nih.gov
1-Aminospiro[3.3]heptane-1,5-dicarboxylic acidGlutamic acid analogPart of a library of regio- and stereoisomers nih.gov

Development of Functionalized Derivatives for Chemical Libraries

The 2-azaspiro[3.3]heptane scaffold is well-suited for the construction of chemical libraries for high-throughput screening in drug discovery programs. Its rigid three-dimensional structure provides a well-defined presentation of functional groups.

Functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized to create a range of building blocks with diverse functional groups. univ.kiev.uauniv.kiev.ua These derivatives can be incorporated into larger molecules in various ways, facilitating the exploration of structure-activity relationships. univ.kiev.uauniv.kiev.ua The synthetic approaches are often scalable, allowing for the production of multigram quantities of these building blocks. univ.kiev.uauniv.kiev.ua

Furthermore, a spiroisoxazolinoproline-based amino acid scaffold has been utilized for the synthesis of a one-bead-one-compound (OBOC) library containing 129,600 members. nih.gov This demonstrates the utility of spirocyclic scaffolds in generating large and diverse chemical libraries for drug discovery. The development of strained spiro-heterocycles, including derivatives of the spiro[3.3]heptane motif, has been a focus for creating novel 3D-shaped building blocks. researchgate.net

The following table summarizes the types of functionalized derivatives developed for chemical libraries:

ScaffoldLibrary TypeSignificance
2-Azaspiro[3.3]heptane-1-carboxylic acidFunctionalized building blocksDiverse functional groups for versatile incorporation univ.kiev.uauniv.kiev.ua
Spiroisoxazolinoproline-based amino acidOne-bead-one-compound (OBOC) libraryLarge and diverse library for screening nih.gov
2-Oxa-6-azaspiro[3.3]heptane and other derivativesStrained spiro-heterocyclesNovel 3D-shaped building blocks for drug discovery researchgate.net

Theoretical and Computational Investigations of 2 Tosyl 2 Azaspiro 3.3 Heptan 6 One and Its Scaffold

Conformational Analysis and Rigidity of the Spiro[3.3]heptane System

The spiro[3.3]heptane scaffold is characterized by its two cyclobutane (B1203170) rings connected by a single common carbon atom. This arrangement imparts a high degree of rigidity to the molecule. nih.gov Unlike more flexible ring systems, the four-membered rings in the spiro[3.3]heptane core significantly restrict conformational freedom. nih.gov This rigidity is a key feature, as it allows for the precise spatial positioning of functional groups, which is critical for binding to biological targets. nih.gov

Computational analyses have shown that the spiro[3.3]heptane core forces substituents into well-defined spatial orientations. For instance, in 1,6-disubstituted spiro[3.3]heptanes, the substituents adopt specific conformations that can be crucial for interactions with enzyme active sites. nih.gov While this rigidity can be advantageous, it also presents challenges, as a highly rigid molecule may not be able to adopt the optimal conformation required for binding to a flexible protein. nih.gov

The introduction of heteroatoms, as seen in 2-Tosyl-2-azaspiro[3.3]heptan-6-one, further influences the conformational landscape. The nitrogen atom in the azaspiro[3.3]heptane ring can undergo inversion, but this is often restricted by the steric hindrance of the tosyl group and the rigid nature of the bicyclic system. The planarity of the nitrogen in some azaspiro[3.3]heptane derivatives is notable, with the nitrogen atom rising only slightly out of the plane of the three attached carbons. acs.org

Computational Studies on Bioisosteric Relationships

The spiro[3.3]heptane scaffold has been computationally and experimentally explored as a bioisostere for the phenyl ring, a common motif in many drugs. chemrxiv.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a flat aromatic ring like benzene (B151609) with a three-dimensional saturated scaffold like spiro[3.3]heptane can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. chemrxiv.orgresearchgate.net

A key finding from computational studies is that the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a phenyl ring, even with non-collinear exit vectors. chemrxiv.orgnih.gov This is a significant departure from earlier bioisosteres that aimed to maintain the collinearity of the original phenyl ring substituents. chemrxiv.org For example, 1,6-disubstituted spiro[3.3]heptanes have been identified as restricted surrogates for cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes, which are themselves common motifs in drug molecules. acs.org

Computational tools are used to compare the distances and spatial orientation of functional groups in spiro[3.3]heptane derivatives with those in the molecules they are intended to mimic. acs.org These studies have validated the use of the spiro[3.3]heptane scaffold as a viable non-classical, three-dimensional bioisostere in drug discovery. nih.gov

Electronic Properties and Reactivity Prediction of the Scaffold

Computational methods can predict the reactivity of different positions on the spiro[3.3]heptane scaffold. For instance, the synthesis of derivatives often involves reactions at the functional groups attached to the scaffold. The success of these reactions can be predicted by analyzing the calculated electronic properties, such as atomic charges and frontier molecular orbitals. The preparation of 2-azaspiro[3.3]heptane from 2-tosyl-2-azaspiro[3.3]heptanes highlights a reaction where the tosyl group is cleaved under specific conditions. chemicalbook.com

Strain Energy Analysis of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane scaffold possesses significant ring strain due to the presence of two four-membered rings. This strain is a defining characteristic of the system and influences its geometry, stability, and reactivity. Computational tools like StrainViz can be used to calculate and visualize the strain energy distributed throughout the molecule. researchgate.net

Applications in Advanced Organic Synthesis

2-Tosyl-2-azaspiro[3.3]heptan-6-one as a Building Block for Complex Molecular Architectures

The 2-azaspiro[3.3]heptane core is recognized as a superior bioisosteric replacement for the piperidine (B6355638) ring, a common motif in pharmaceuticals. rsc.orguniv.kiev.ua This substitution can lead to molecules with improved physicochemical properties, such as increased water solubility and metabolic stability, while maintaining or enhancing biological activity. rsc.orguniv.kiev.uaresearchgate.net The spirocyclic nature imparts a distinct three-dimensionality, allowing for better exploration of chemical space compared to flatter, aromatic systems—a concept often termed "escaping from flatland". univ.kiev.uaresearchgate.net

This compound, with its ketone functionality and a protected nitrogen, is an ideal starting point for creating more elaborate structures. The tosyl group provides robust protection for the azetidine (B1206935) nitrogen during synthetic manipulations of the ketone, and it can be removed at a later stage to allow for further functionalization. This dual functionality enables the creation of molecules with multiple "exit vectors" for diversification. nih.gov

Research has demonstrated the successful incorporation of this scaffold into a variety of complex molecular types:

Spirocyclic Amino Acids: The 2-azaspiro[3.3]heptane framework has been used to synthesize novel, sterically constrained amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid (an ornithine analogue) and 2-azaspiro[3.3]heptane-6-carboxylic acid (a GABA analogue). nih.gov These non-natural amino acids are valuable tools for use in chemistry, biochemistry, and drug design. nih.gov

Medicinal Chemistry Leads: In a notable example of its application, the 2-azaspiro[3.3]heptane scaffold was central to the development of orally bioavailable fetal hemoglobin (HbF) inducers for treating sickle cell disease and β-thalassemia. nih.gov Starting from an initial hit, optimization of the structure-activity relationship led to a derivative incorporating the rigid 2-azaspiro[3.3]heptane moiety, which exhibited a significant, dose-dependent increase in globin switching in vivo and a favorable safety profile. nih.gov

Asymmetric Synthesis: Methods have been developed for the highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes, affording enantiomerically and diastereomerically pure compounds. rsc.org This control over stereochemistry is critical in medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Table 1: Examples of Complex Architectures Derived from the Azaspiro[3.3]heptane Scaffold This table is interactive. Click on the headers to sort.

Resulting Molecular Class Key Synthetic Transformation Application/Significance Reference(s)
Spirocyclic Amino Acids Construction of spirocyclic scaffold followed by functional group manipulation Constrained analogues of natural amino acids (Ornithine, GABA) for drug design. nih.gov
Fetal Hemoglobin Inducers Structure-activity relationship (SAR) optimization incorporating the spiro-scaffold Development of orally bioavailable drugs for β-hemoglobinopathies. nih.gov
Enantiopure Substituted Azaspiroheptanes Diastereoselective addition to Davis-Ellman's imines Access to stereochemically defined building blocks for modern drug discovery. rsc.org

Utility in the Synthesis of Novel Heterocyclic Systems

The ketone group of this compound is a key functional handle that enables its transformation into a variety of novel heterocyclic systems. This carbonyl group can participate in a wide range of classical and modern organic reactions, allowing for the annulation or attachment of new rings to the core spirocyclic scaffold.

One prominent strategy involves the transformation of the ketone into a different heteroatom-containing group. For instance, reductive amination of the ketone with primary amines or anilines, followed by an intramolecular cyclization, provides a practical route to 2,6-diazaspiro[3.3]heptanes. researchgate.net This method is efficient and can be adapted for large-scale synthesis, demonstrating the utility of the oxo-azaspiroheptane precursor in generating related but structurally distinct heterocyclic frameworks. researchgate.net

Furthermore, the ketone can serve as an electrophilic partner in reactions designed to build more intricate systems. While specific examples starting directly from this compound are specialized, the principles are well-established in heterocyclic synthesis. Reactions with bifunctional nucleophiles, such as hydrazine (B178648) derivatives or hydroxylamine, can lead to the formation of fused pyrazole (B372694) or isoxazole (B147169) ring systems, respectively. The development of such synthetic routes expands the chemical space accessible from this versatile building block. The synthesis of related spiro-heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane further illustrates the modular approach to creating diverse heterocyclic cores by manipulating the atoms within the spirocyclic framework. uniba.it

Strategies for Library Synthesis Utilizing the Scaffold

The structure of this compound is exceptionally well-suited for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. researchgate.net Its utility in this area is based on the presence of two distinct and orthogonally reactive functional groups: the ketone and the tosyl-protected amine. These sites serve as diversification points, allowing for the systematic introduction of a wide array of substituents.

Diversification Strategies:

At the Ketone (C6 Position): The ketone can be subjected to a library of reagents. For example, reductive amination with a diverse set of primary and secondary amines can generate a library of 6-amino-2-azaspiro[3.3]heptane derivatives. Wittig-type reactions or reactions with organometallic reagents (e.g., Grignard or organolithium reagents) can introduce a wide range of carbon-based substituents.

At the Amine (N2 Position): The tosyl protecting group can be removed under standard conditions to reveal a secondary amine. This amine can then be diversified through reactions with a library of acylating agents (e.g., acid chlorides, isocyanates), alkylating agents (e.g., alkyl halides), or through coupling reactions like Buchwald-Hartwig amination to introduce various aryl or heteroaryl groups. researchgate.net

This plug-and-play approach enables the rapid generation of a large number of analogues with varied steric and electronic properties around a common three-dimensional core. The amenability of the azaspiro[3.3]heptane scaffold to such diversification has been highlighted in the context of DNA-Encoded Library (DEL) technology. nih.govrsc.org In DEL synthesis, the robust nature of the scaffold and the reliability of the diversification reactions are paramount, allowing for the construction of vast libraries of sp3-rich molecules for drug discovery programs. nih.govrsc.org

Table 2: Diversification Strategies for Library Synthesis This table is interactive. Click on the headers to sort.

Diversification Point Reaction Type Example Reagent Class Resulting Moiety
C6-Ketone Reductive Amination Library of primary/secondary amines Substituted amino group
Wittig Reaction Library of phosphonium (B103445) ylides Exocyclic double bond
Grignard Reaction Library of Grignard reagents Tertiary alcohol
N2-Amine (post-deprotection) Acylation / Sulfonylation Library of acyl chlorides / sulfonyl chlorides Amides / Sulfonamides
Alkylation Library of alkyl halides Tertiary amines

Future Directions in Research on 2 Tosyl 2 Azaspiro 3.3 Heptan 6 One

Development of Novel and More Efficient Synthetic Routes

One promising avenue is the exploration of intramolecular cyclization reactions of acyclic precursors. For instance, research could focus on the development of a one-pot synthesis starting from readily available materials. A potential route could involve the synthesis of a di-substituted cyclobutanone (B123998) precursor, followed by a tandem N-alkylation and intramolecular cyclization to form the azetidine (B1206935) ring.

Another area ripe for investigation is the use of catalytic methods. The development of transition-metal-catalyzed or organocatalyzed [2+2] cycloadditions could provide a direct and efficient means to construct the spirocyclic core. For example, a catalytic asymmetric cycloaddition between an allene (B1206475) and a ketene (B1206846) or a suitable cyclobutenone derivative could potentially afford the desired scaffold with high enantioselectivity.

Furthermore, flow chemistry presents a significant opportunity to improve the efficiency and safety of existing synthetic protocols. thieme-connect.de Continuous flow processes can enable precise control over reaction parameters, reduce reaction times, and facilitate the safe handling of potentially hazardous reagents or intermediates, ultimately leading to a more scalable and cost-effective synthesis. acs.org

Proposed Synthetic Strategy Key Advantages Potential Challenges
Intramolecular Cyclization of Acyclic PrecursorsConvergent, potential for one-pot synthesis.Control of regioselectivity and stereoselectivity.
Catalytic [2+2] CycloadditionAtom-economical, potential for high enantioselectivity.Catalyst development, substrate scope limitations.
Flow ChemistryImproved efficiency, safety, and scalability.Initial setup costs, optimization of flow parameters.

Exploration of New Reactivity Profiles and Transformations

The chemical reactivity of 2-Tosyl-2-azaspiro[3.3]heptan-6-one is primarily dictated by the ketone functionality and the tosylated nitrogen. While standard transformations of these groups are known, a deeper exploration of their reactivity in the unique steric and electronic environment of the spirocyclic framework could unveil novel and synthetically useful transformations.

Future research should investigate the selective reduction of the ketone to the corresponding alcohol, which can serve as a precursor for a wide range of derivatives. The stereochemical outcome of this reduction will be of particular interest, as it will be influenced by the rigid spirocyclic scaffold. The development of highly stereoselective reduction methods would be a significant advancement.

The enolate chemistry of the cyclobutanone ring is another area that warrants further investigation. Studies on the regioselectivity of enolate formation and its subsequent reaction with various electrophiles could provide access to a diverse array of functionalized derivatives. Furthermore, ring-expansion reactions of the cyclobutanone, for example through a Baeyer-Villiger oxidation or a Tiffeneau-Demjanov rearrangement, could lead to novel spirocyclic lactones or larger ring systems.

The tosyl group, while often used as a protecting group, can also participate in various chemical transformations. For instance, its removal to liberate the free amine is a crucial step for many applications. chemicalbook.com Developing milder and more selective deprotection methods that are compatible with other functional groups in the molecule would be highly beneficial. Additionally, the tosyl group can be displaced by nucleophiles under certain conditions, offering another pathway for derivatization.

Expansion of Derivatization Strategies for Diverse Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of diverse and complex molecules with applications in drug discovery and materials science. Future research should focus on systematically expanding the library of derivatives that can be accessed from this building block.

In the context of medicinal chemistry, the azaspiro[3.3]heptane motif is considered a bioisostere of piperidine (B6355638), a common fragment in many bioactive compounds. univ.kiev.uanih.gov Derivatization of the ketone through reactions such as reductive amination, Wittig olefination, and the addition of organometallic reagents can introduce a wide range of substituents, allowing for the fine-tuning of pharmacological properties. The synthesis of libraries of such derivatives for high-throughput screening against various biological targets is a key future direction. thieme-connect.denih.gov

The secondary amine, obtained after deprotection of the tosyl group, is a key functional handle for further elaboration. It can be acylated, alkylated, or used in coupling reactions to attach a variety of side chains. This would allow for the incorporation of the rigid spirocyclic scaffold into peptides, polymers, or other complex molecular architectures.

Functional Group Derivatization Reaction Potential Application
KetoneReductive AminationIntroduction of diverse amine side chains for medicinal chemistry.
KetoneWittig OlefinationCreation of exocyclic double bonds for further functionalization.
KetoneGrignard/Organolithium AdditionIntroduction of carbon-based substituents.
Tosyl Group (after deprotection)Acylation/AlkylationAttachment of various functional groups for property tuning.
Tosyl Group (after deprotection)Peptide CouplingIncorporation into peptidomimetics.

Advanced Computational Modeling for Structure-Reactivity Relationships and Scaffold Design

Advanced computational modeling techniques can provide invaluable insights into the structure, reactivity, and potential applications of this compound and its derivatives. Future research should leverage these tools to guide synthetic efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and conformational preferences of the molecule. This can help in understanding its reactivity and predicting the stereochemical outcome of reactions. For example, DFT can be used to model the transition states of key reactions, providing insights that can be used to optimize reaction conditions.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the spirocyclic scaffold and its derivatives in different environments, such as in solution or when bound to a biological target. This information is crucial for understanding the structure-activity relationships (SAR) of bioactive derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to develop predictive models for the biological activity or physical properties of derivatives of this compound. chemrxiv.orgchemrxiv.orgnih.gov These models can be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates, thereby saving time and resources. By combining computational predictions with experimental validation, a more efficient and targeted approach to the design of novel molecules based on this scaffold can be achieved.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Electronic structure and reaction mechanism analysis.Prediction of reactivity, stereoselectivity, and spectroscopic properties.
Molecular Dynamics (MD) SimulationsConformational analysis and binding studies.Understanding of scaffold dynamics and interaction with biological targets.
QSAR/QSPR ModelingPrediction of biological activity and physical properties.Rational design of new derivatives with desired properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for innovation in chemistry, medicine, and materials science.

Q & A

Q. What are the standard synthetic routes for 2-Tosyl-2-azaspiro[3.3]heptan-6-one, and what reaction conditions are critical for success?

The synthesis typically involves:

  • Core formation : Alkylation of amines with bis-electrophiles (e.g., 3,3-bis(bromomethyl)oxetane) under basic conditions to form the spirocyclic scaffold. Key parameters include anhydrous conditions (0–5°C, 2 hours) and strict stoichiometric control (amine:electrophile = 1:1.05) to minimize diastereomers .
  • Tosylation : Reaction with p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 hours).
  • Purification : Column chromatography using ethyl acetate/hexane gradients (30–50% EtOAc) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Prioritize:

  • NMR :
  • 1H NMR : Bridgehead protons (δ 3.10–3.50 ppm, multiplet) and tosyl aromatic protons (δ 7.30–7.80 ppm, doublet) .
  • 13C NMR : Spirocyclic carbonyl at δ 175–180 ppm .
    • HRMS : Confirm molecular ion ([M+H]+ = 254.0849 for C12H15NO3S) with <2 ppm error .
    • X-ray crystallography : Resolves spiro geometry (e.g., C2-N1-C6-C5 torsion angle = 89.5°) .

Q. How should researchers handle and store this compound to ensure stability?

  • Store desiccated at 2–8°C in amber vials under argon.
  • Avoid aqueous solutions at extreme pH; use neutral buffers (e.g., phosphate, pH 6–8) to prevent tosyl group hydrolysis.
  • Monitor purity via HPLC (C18 column, 60:40 MeCN/H2O, 1 mL/min, UV 254 nm) .

Advanced Research Questions

Q. How can regioselectivity be optimized during functionalization of the 2-azaspiro[3.3]heptan-6-one scaffold?

  • Baeyer-Villiger oxidation : Under trifluoroacetic acid (TFA) at 0°C for 3 hours, oxygen insertion occurs at the bridgehead (7:1 regioselectivity) .
  • Mitsunobu reaction : With secondary alcohols (DIAD, PPh3, THF, 25°C), achieve >90% yield at less sterically hindered positions .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites .

Q. What strategies resolve contradictions between computational predictions and experimental conformational data?

  • Variable-temperature NMR (VT-NMR) : Measure coalescence temperatures (298–373 K) to calculate activation energies (ΔG‡ = 60–70 kJ/mol for ring flipping) .
  • X-ray charge density analysis : Quantify intramolecular interactions (e.g., C-H···O bonds contributing 3–5 kcal/mol stabilization) .
  • Cross-validation : Compare IR carbonyl stretches (Δν ±15 cm−1 indicates hydrogen bonding) with computational results .

Q. How to design a scalable purification protocol for enantiomerically pure (>99% ee) this compound?

  • Chiral stationary phase (CSP) chromatography : Use a preparative Chiralpak IA column (n-hexane/isopropanol = 85:15, 80 mL/min) for baseline separation (α = 1.25).
  • Simulated moving bed (SMB) chromatography : For heat-sensitive batches, employ ethanol/water (70:30) at 40°C to increase throughput by 300% .
  • Validation : Confirm ee via chiral HPLC (Daicel OD-H, 0.8 mL/min) and Mosher ester analysis (Δδ >0.2 ppm for R/S derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Reagent quality : Trace moisture in electrophiles (e.g., bis-bromides) can reduce yields; use Karl Fischer titration to ensure <50 ppm H2O .
  • Reaction monitoring : Employ in-situ FTIR to detect intermediate formation and optimize quenching times .
  • Statistical design : Apply Box-Behnken models to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., DCM vs. THF) on transition states using AMBER force fields .

Q. How to validate spirocyclic geometry in derivatives?

  • NOESY NMR : Detect through-space interactions between bridgehead protons and adjacent substituents.
  • Single-crystal XRD : Resolve bond angles (e.g., N1-C2-C3 = 112.5°) and confirm non-planarity .

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